molecular formula C8H3FINO2 B12972341 4-Cyano-3-fluoro-2-iodobenzoic acid

4-Cyano-3-fluoro-2-iodobenzoic acid

Cat. No.: B12972341
M. Wt: 291.02 g/mol
InChI Key: VLVDTZQFEGLKRS-UHFFFAOYSA-N
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Description

4-Cyano-3-fluoro-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and an iodine atom (-I) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluoro-2-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-cyano-3-fluorobenzoic acid with iodine. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluoro-2-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoic acids.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-Cyano-3-fluoro-2-iodobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluoro-2-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluoro and iodine atoms can engage in halogen bonding and other interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-fluoro-2-iodobenzoic acid is unique due to the presence of all three functional groups (cyano, fluoro, and iodine) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H3FINO2

Molecular Weight

291.02 g/mol

IUPAC Name

4-cyano-3-fluoro-2-iodobenzoic acid

InChI

InChI=1S/C8H3FINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13)

InChI Key

VLVDTZQFEGLKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)I)C(=O)O

Origin of Product

United States

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